2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Overview
Description
The compound “2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride” is a derivative of phenylalanine, which is an essential amino acid. The presence of a fluorophenyl group and a hydrochloride group suggests that it might have unique properties compared to the parent compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atom into the phenyl ring, possibly through electrophilic aromatic substitution . The amino and hydroxyl groups might be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring with a fluorine atom at the 2-position, a 2-methylpropan-1-ol group at the 3-position, and an amino group at the 2-position of the propanol .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The presence of the amino group could allow for reactions such as acylation or alkylation. The hydroxyl group could potentially undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the fluorine atom could increase the compound’s stability and electronegativity .Scientific Research Applications
Antiviral Activity
Indole derivatives, including those similar to 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the fluorophenyl group may influence the compound’s ability to bind to viral proteins, potentially leading to new antiviral therapies.
Anti-inflammatory Properties
The indole scaffold is associated with anti-inflammatory effects. Research on indole derivatives has revealed their potential in treating inflammation-related conditions . The specific structure of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride could be explored for its efficacy in reducing inflammation in various diseases.
Anticancer Applications
Indole derivatives have been recognized for their anticancer activities. They can interact with multiple receptors and may be useful in developing new cancer treatments . The unique structure of this compound, particularly the fluorophenyl component, might contribute to its potential as an anticancer agent.
Antimicrobial Effects
The biological activities of indole derivatives extend to antimicrobial properties. They have been found to be effective against a range of bacteria and fungi, which makes them candidates for developing new antimicrobial drugs .
Antidiabetic Potential
Indole derivatives have shown promise in antidiabetic research. Their ability to modulate various biological pathways could be beneficial in managing diabetes . The specific pharmacophore of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride might be investigated for its potential antidiabetic effects.
Neuroprotective Effects
Indoles are known to possess neuroprotective properties. They may play a role in protecting nerve cells from damage or degeneration . The compound could be studied for its potential to preserve neurological function in various neurodegenerative disorders.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-3-(2-fluorophenyl)-2-methylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-4-2-3-5-9(8)11;/h2-5,13H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTJYBMUJSVZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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